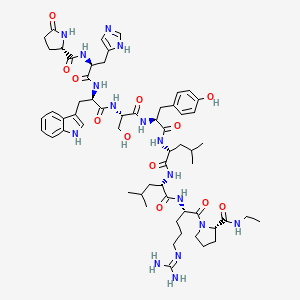
Leuprolide Acetate EP Impurity E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leuprolide Acetate EP Impurity E is a synthetic nonapeptide impurity associated with Leuprolide Acetate, a medication used primarily in the treatment of hormone-sensitive cancers such as prostate cancer, breast cancer, and conditions like endometriosis. The chemical name for this compound is (S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Leuprolide Acetate EP Impurity E involves liquid-phase peptide synthesis. The process typically includes the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures. The protected dipeptides are then deblocked using hydrogen chloride in dioxane, followed by further condensation reactions to form the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as precipitation from acetone and chromatography .
化学反応の分析
Types of Reactions
Leuprolide Acetate EP Impurity E undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, and 1-hydroxybenzotriazole. Reaction conditions often involve low temperatures and specific solvents like tetrahydrofuran and dioxane .
Major Products Formed
The major products formed from these reactions are various protected and deprotected peptides, which are intermediates in the synthesis of this compound .
科学的研究の応用
Leuprolide Acetate EP Impurity E is used in various scientific research applications, including:
Chemistry: As a reference standard for the analysis of Leuprolide Acetate.
Biology: In studies related to peptide synthesis and degradation.
Medicine: In the development and testing of hormone therapies for cancer and other conditions.
Industry: In the production of pharmaceuticals and as a quality control standard
作用機序
Leuprolide Acetate EP Impurity E, like its parent compound, acts as a gonadotropin-releasing hormone receptor agonist. It binds to the receptor, initially stimulating the release of luteinizing hormone and follicle-stimulating hormone. Prolonged activation leads to downregulation of these hormones, resulting in reduced sex steroid levels .
類似化合物との比較
Similar Compounds
- Leuprolide Acetate EP Impurity D
- Leuprolide Acetate EP Impurity F
- Leuprolide Acetate EP Impurity G
- Leuprolide Acetate EP Impurity H
Uniqueness
Leuprolide Acetate EP Impurity E is unique due to its specific sequence and structure, which differentiates it from other impurities. Its specific role as a reference standard in the analysis of Leuprolide Acetate also highlights its importance in quality control and research .
特性
分子式 |
C59H84N16O12 |
|---|---|
分子量 |
1209.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45+,46-,47-,48-/m0/s1 |
InChIキー |
GFIJNRVAKGFPGQ-WCFQCXMOSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)





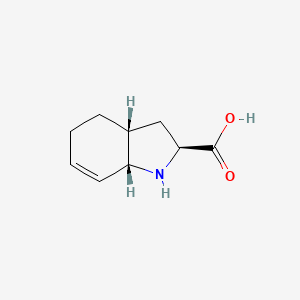

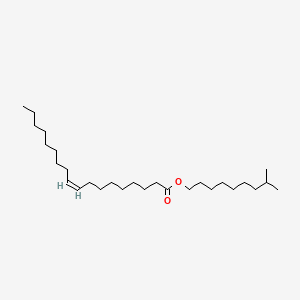

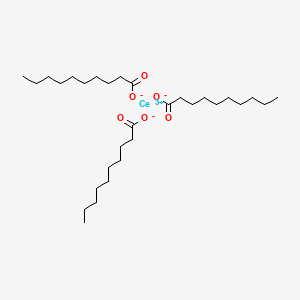
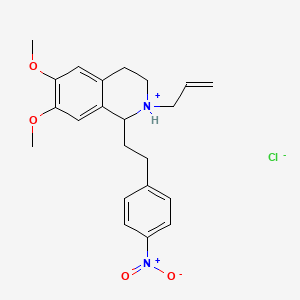
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
